Uracil-5-ylacetic acid

Übersicht

Beschreibung

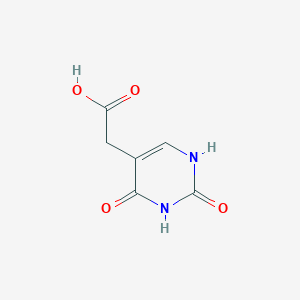

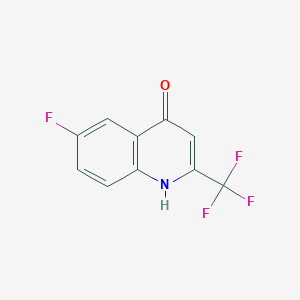

Uracil-5-ylacetic acid is a compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid .

Molecular Structure Analysis

Uracil-5-ylacetic acid contains a total of 18 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, and 4 double bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Uracil-5-ylacetic acid has a molecular weight of 170.12 g/mol, an XLogP3 of -2.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 170.03275668 g/mol, and a topological polar surface area of 95.5 Ų .Wissenschaftliche Forschungsanwendungen

A2A Adenosine Receptor Antagonists

This compound has been patented for use as an antagonist for A2A adenosine receptors. These receptors are implicated in various physiological processes, including inflammatory and immune responses. Antagonists for these receptors can be useful in treating mammals for various disease states related to these processes .

Acetyl-CoA Carboxylase Inhibitors

Another application is as an inhibitor of acetyl-CoA carboxylase. This enzyme plays a critical role in fatty acid metabolism, and its dysfunction can lead to diseases. Inhibitors of this enzyme can be used to treat such diseases caused by fatty acid metabolism dysfunction .

Antiviral Agents

Compounds containing this moiety have shown antiviral activity against viruses such as the Newcastle disease virus. They are considered almost on par with well-known antiviral drugs like Ribavirin, suggesting potential use in antiviral therapeutics .

Antimicrobial Activity

There is evidence of antimicrobial activity associated with derivatives of this compound. Some derivatives have shown high affinity to specific binding sites of microbial enzymes, indicating their potential as antimicrobial agents .

Structural Studies and Catalysis

The compound has been involved in structural studies that suggested its role in catalysis through the formation of a lysine adduct during enzymatic reactions. This indicates its potential application in biochemical research and enzyme studies .

Synthesis of Derivatives

It is used in the synthesis of various derivatives, including pyrido[2,3-d]pyrimidine derivatives. These derivatives have therapeutic potential and are used in the design of new drugs .

Therapeutic Potential

The compound’s derivatives have been reviewed for their therapeutic interest. Some structures composed of a pyridopyrimidine moiety, which includes this compound, have shown therapeutic potential or have already been approved for use as therapeutics .

Wirkmechanismus

Target of Action

Uracil-5-ylacetic acid, also known as 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid, primarily targets thymidylate synthase (TYMS) . TYMS is an enzyme that catalyzes a rate-limiting step in nucleotide synthesis, making it a critical target in chemotherapy .

Mode of Action

The compound interacts with its target, TYMS, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal biosynthesis of nucleic acids, leading to the misincorporation of fluoronucleotides into RNA and DNA . The misincorporation of these molecules into the DNA structure can lead to DNA damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Uracil-5-ylacetic acid is the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the normal synthesis of nucleotides, particularly thymidine monophosphate (dTMP), from deoxyuridine monophosphate (dUMP) . This disruption can lead to a decrease in the dTTP pool within the cell, an increase in the pools of dUTP and FdUTP, and the incorporation of these molecules during DNA replication .

Pharmacokinetics

The pharmacokinetics of Uracil-5-ylacetic acid, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability . . It’s worth noting that the pharmacokinetics of similar compounds, such as 5-fluorouracil, have been studied extensively .

Result of Action

The primary result of Uracil-5-ylacetic acid’s action is the inhibition of cell division and the induction of cell death . By disrupting nucleotide synthesis and causing DNA damage, the compound can halt the proliferation of cancer cells and induce apoptosis . This makes Uracil-5-ylacetic acid a potential therapeutic agent for various cancers .

Action Environment

The action, efficacy, and stability of Uracil-5-ylacetic acid can be influenced by various environmental factors. For instance, the solvent used can affect the stability and reactivity of uracil derivatives . Additionally, the presence of other molecules, such as proteins or other drugs, can also impact the compound’s action . .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGODTQUYAKZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305198 | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20763-91-1 | |

| Record name | NSC169680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)